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2-Chloro-4-nitrophenyl b-D-

cellotrioside

Cat. No.: B12312109

Get Quote

Executive Summary
2-Chloro-4-nitrophenol (2C4NP) is a critical chromogenic reporter and environmental marker,

structurally analogous to the widely used p-nitrophenol (pNP). While pNP is the gold standard

for phosphatase and glycosidase assays, 2C4NP offers distinct physicochemical properties—

specifically a lower pK

—that make it advantageous for assays requiring lower pH optima or specific steric
interactions.

This guide provides a rigorous analysis of the molar extinction coefficient (

) of 2C4NP. Unlike generic reagents, the

of 2C4NP is highly sensitive to the solvent environment and pH relative to its pK

. This document moves beyond static literature values, providing the theoretical grounding and
a self-validating protocol to empirically determine

in your specific experimental matrix.
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Physicochemical Profile & Spectral
Characteristics[1][2][3][4][5]
To accurately utilize 2C4NP as a quantitative reporter, one must understand the ionization

equilibrium that drives its colorimetric properties.

Structural Determinants
The introduction of a chlorine atom at the ortho position to the hydroxyl group significantly

alters the electronic landscape compared to unsubstituted p-nitrophenol.

Inductive Effect (-I): The electronegative chlorine withdraws electron density from the

benzene ring, stabilizing the phenolate anion more effectively than in pNP.

Acidity (pK

): This stabilization results in a lower pK

. While pNP has a pK

of ~7.15, 2C4NP has a pK

of approximately 5.45. This shift is crucial for experimental design, ensuring full ionization
(and thus maximum signal) at near-neutral pH (pH 7.0–7.5), whereas pNP requires more
alkaline conditions (pH > 8.[1]5) for maximal signal.

Spectral Shift
2C4NP acts as a pH indicator.

Protonated Form (Acidic): Exists as a colorless or pale yellow species with

typically in the UV range (~300–320 nm).

Deprotonated Form (Basic): Upon ionization, the conjugation system extends, resulting in a

bathochromic shift to a distinct yellow color.[1]

(Phenolate):400 – 405 nm (typically centered at 403.5 nm).

Molar Extinction Coefficient (
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): Literature values for chloronitrophenols at

often range between 13,000 – 18,000 M

cm

. However, relying on a generic value is a primary source of error in kinetic calculations.[1]

Ionization Equilibrium Visualization
The following diagram illustrates the equilibrium driven by pH, which dictates the observed

absorbance.
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Figure 1:The pH-dependent ionization equilibrium of 2C4NP.[1] The chlorine substituent lowers

the pKa to ~5.45, facilitating chromophore formation at near-neutral pH.

Protocol: Standardization of Extinction Coefficient
As a Senior Application Scientist, I strongly advise against using a literature value for

without verification. Differences in buffer composition, ionic strength, and spectrophotometer
bandwidth can introduce errors of 5–15%.[1] Use this self-validating protocol to determine the
exact

for your specific assay conditions.

Reagents and Equipment
Standard: 2-Chloro-4-nitrophenol (High purity, >98%).[1][2]
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Assay Buffer: The exact buffer used in your enzyme/environmental assay (e.g., 50 mM

Phosphate, pH 7.5).[1]

Stop Solution (Alkaline): 0.1 M NaOH or 1 M Glycine-NaOH, pH 10.[1] (Must ensure pH > pK

+ 2, i.e., pH > 7.5).[1]

Spectrophotometer: Capable of reading at 400–410 nm.

Experimental Workflow
Step 1: Stock Preparation Dissolve a precise mass of 2C4NP in a water-miscible organic

solvent (e.g., Ethanol or DMSO) to create a 10 mM Stock Solution.[1]

Note: 2C4NP has limited solubility in pure water; pre-dissolving in organic solvent ensures

homogeneity.

Step 2: Dilution Series Prepare a working standard (e.g., 100 µM) in the Alkaline Stop Solution.

[1] This ensures 100% of the compound is in the absorbing phenolate form. From this, prepare

a 6-point dilution series (e.g., 0, 10, 20, 40, 60, 80, 100 µM).[1]

Step 3: Measurement Dispense 200 µL (for microplate) or 1 mL (for cuvette) of each standard

into the vessel. Measure Absorbance (OD) at 405 nm (or your specific

).[3]

Step 4: Calculation (Beer-Lambert Law) Plot Absorbance (

-axis) vs. Concentration (

-axis, in Molar).[1] Perform a linear regression (

).

The slope

is the Molar Extinction Coefficient (

) in M
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cm

(normalized for pathlength).

Validation: The

value should be >0.99. The intercept

should be near zero.

Automated Workflow Diagram
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1. Stock Preparation
Dissolve 2C4NP in EtOH/DMSO

(10 mM)

2. Alkaline Dilution
Dilute in 0.1 M NaOH (pH > 8.0)
Ensures 100% Phenolate Form

 Dilute 1:100 

3. Standard Curve
0, 20, 40, 60, 80, 100 µM

 Serial Dilution 

4. Spectrophotometry
Measure Abs @ 405 nm

(Pathlength correction required for plates)

 Load Cuvette/Plate 

5. Data Analysis
Slope = ε (M⁻¹cm⁻¹)

Target R² > 0.99

 Linear Regression 

Click to download full resolution via product page

Figure 2:Step-by-step workflow for the empirical determination of the molar extinction

coefficient.

Quantitative Data Summary
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Parameter Value / Range Notes

Compound 2-Chloro-4-nitrophenol CAS: 619-08-9

Molecular Weight 173.55 g/mol

pK 5.45
Significant shift from pNP (7.[1]

[4]15) due to Cl-induction [1].

(Basic) 403.5 nm
Typical monitoring range: 400–

410 nm [2].

(Estimate)

~13,000 – 18,000 M

cm

Must be determined

empirically.

Solubility
Low (Water), High (EtOH,

DMSO)

Stock solutions should be

organic.[1]

Applications & Troubleshooting
Enzymatic Assays
2C4NP is frequently used as a leaving group in synthetic substrates for:

Glycosidases & Phosphatases: The lower pK

allows for continuous monitoring of enzyme activity at pH 6.0 – 7.0 without the need for a
stop solution. With standard pNP (pK

7.15), the signal at pH 6.0 is suppressed because the equilibrium favors the colorless
protonated form.[1] 2C4NP remains significantly ionized (yellow) at these lower pH levels.

Common Pitfalls
pH Mismatch: If your assay runs at pH 6.0, you are near the pK

of 2C4NP (5.45). Small changes in pH will cause large fluctuations in absorbance (the
"steep" part of the titration curve). Solution: Always use a strong buffer or stop the reaction
with high pH NaOH to standardize the signal.
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Pathlength Errors: In microplate readers, 200 µL does not equal 1 cm pathlength. Solution:

Use the pathlength correction feature of your reader or include a standard curve on every

plate.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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